molecular formula C23H30N4O5S B12389772 VH032 analogue-1

VH032 analogue-1

Katalognummer: B12389772
Molekulargewicht: 474.6 g/mol
InChI-Schlüssel: MLXIIIXJJLAGSR-MSOLQXFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VH032 analogue-1 is a synthetic compound that acts as a ligand for the von Hippel-Lindau (VHL) protein. It is an analog of VH032 and is used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to recruit E3 ligases, such as VHL, to target proteins for ubiquitination and subsequent proteasomal degradation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VH032 analogue-1 involves several key steps, including the protection of functional groups, arylation, and deprotection. One common synthetic route involves the use of N-Boc-L-4-hydroxyproline as a starting material. This compound undergoes a series of reactions, including C-H arylation using palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr, followed by amine deprotection and amidation .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

VH032 analogue-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include palladium catalysts, N-Boc-L-4-hydroxyproline, and various protecting groups. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction efficiency .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further used in the synthesis of PROTACs and other bioactive molecules .

Wirkmechanismus

VH032 analogue-1 exerts its effects by acting as a ligand for the VHL protein. It recruits the VHL protein to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins by harnessing the cellular ubiquitin-proteasome system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to VH032 analogue-1 include:

Uniqueness

This compound is unique in its ability to remove protective groups under acidic conditions, making it directly usable for PROTAC molecular synthesis. This property enhances its utility as a key intermediate in the synthesis of PROTACs based on VHL ligands .

Biologische Aktivität

VH032 analogue-1 is a derivative of the original VH032 compound, which serves as a ligand for the von Hippel-Lindau (VHL) protein. This compound plays a significant role in the regulation of hypoxia-inducible factors (HIFs) and has potential therapeutic applications in various diseases, particularly those related to hypoxia and cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and comparative studies with other compounds.

Overview of VHL and Its Role

The VHL protein is part of an E3 ubiquitin ligase complex that targets HIF-α subunits for ubiquitination and degradation under normoxic conditions. In hypoxic environments, HIF-α subunits accumulate and activate the transcription of genes involved in angiogenesis, metabolism, and cell survival. Compounds like VH032 and its analogues disrupt the VHL-HIF interaction, leading to HIF stabilization and subsequent activation of hypoxia-responsive genes .

This compound functions by binding to the VHL protein, effectively blocking its interaction with HIF-α. This inhibition results in:

  • Increased HIF levels : By preventing HIF degradation, this compound allows for enhanced expression of genes that promote cell survival under low oxygen conditions.
  • Altered proteomic landscape : Treatment with this compound leads to specific changes in the cellular proteome, including upregulation of certain proteins like amylase 1 (AMY1) and VHL itself .

Case Studies

  • Proteomic Analysis : A study utilizing quantitative mass spectrometry revealed that this compound treatment increased levels of VHL protein without altering mRNA levels. This suggests a stabilization effect on the VHL protein itself rather than an increase in its transcription .
  • Comparison with Other Compounds : In comparative studies with other VHL inhibitors such as VH298, this compound exhibited similar but distinct effects on HIF stabilization and cellular responses. While both compounds increased VHL protein levels, their mechanisms differed in terms of cellular response duration and specificity .

Data Tables

The following table summarizes key findings from various studies regarding this compound:

Study ReferenceCompoundEffect on HIF LevelsEffect on VHL LevelsNotable Findings
VH032IncreasedIncreasedActivates hypoxic response similar to low oxygen conditions
VH298IncreasedIncreasedMore potent than VH032; disrupts VHL-HIF binding completely
Analogue-1IncreasedStabilization observedFunctions as a ligand for VHL; potential for PROTAC synthesis

Membrane Permeability

Research has indicated that membrane permeability is crucial for the efficacy of PROTACs (proteolysis-targeting chimeras) based on VH032 analogues. A label-free method demonstrated that modifications to the structure of these compounds could significantly enhance their permeability across cellular membranes. For instance, certain analogues showed up to 4000-fold differences in permeability compared to less optimized versions .

Eigenschaften

Molekularformel

C23H30N4O5S

Molekulargewicht

474.6 g/mol

IUPAC-Name

tert-butyl N-[2-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C23H30N4O5S/c1-14-20(33-13-26-14)16-7-5-15(6-8-16)10-24-21(30)18-9-17(28)12-27(18)19(29)11-25-22(31)32-23(2,3)4/h5-8,13,17-18,28H,9-12H2,1-4H3,(H,24,30)(H,25,31)/t17-,18+/m1/s1

InChI-Schlüssel

MLXIIIXJJLAGSR-MSOLQXFVSA-N

Isomerische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)CNC(=O)OC(C)(C)C)O

Kanonische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)CNC(=O)OC(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.